molecular formula C11H7NO3S B8640192 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 60206-84-0

2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B8640192
CAS No.: 60206-84-0
M. Wt: 233.24 g/mol
InChI Key: GBSKHRJNENIIEN-UHFFFAOYSA-N
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Description

2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of naphthoquinone derivatives with thiourea or thioacetamide under specific conditions. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with thiourea in the presence of a base such as triethylamine in dimethylformamide or dimethylsulfoxide yields the desired thiazole compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized naphthothiazoles.

Scientific Research Applications

2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, leading to the induction of reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells . The compound’s ability to interact with various molecular pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide stands out due to its specific inhibitory effects on enzymes like dihydroorotate dehydrogenase and its potential applications in both biological and industrial fields. Its unique structural properties also contribute to its distinct reactivity and functionalization potential.

Properties

CAS No.

60206-84-0

Molecular Formula

C11H7NO3S

Molecular Weight

233.24 g/mol

IUPAC Name

1,1-dioxobenzo[g][1,2]benzothiazol-3-one

InChI

InChI=1S/C11H7NO3S/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)16(14,15)12-11/h1-6H,(H,12,13)

InChI Key

GBSKHRJNENIIEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)NC3=O

Origin of Product

United States

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